An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-dimethoxy-2-methylphenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-dimethoxy-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of 3,5-dimethoxy-2-methylphenol. In the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive predictive guide based on established principles of NMR theory and spectral data from analogous compounds. It is designed to assist researchers in the identification, characterization, and quality control of 3,5-dimethoxy-2-methylphenol, and to provide a framework for the interpretation of experimentally acquired data.
Introduction: The Structural Uniqueness of 3,5-dimethoxy-2-methylphenol
3,5-dimethoxy-2-methylphenol is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a distinct NMR fingerprint. The strategic placement of two methoxy groups, a methyl group, and a hydroxyl group on the phenol ring creates a specific electronic environment for each proton and carbon atom. Understanding the resulting chemical shifts, multiplicities, and coupling constants is crucial for confirming the compound's identity and purity. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, offering a logical and experience-based interpretation of its key features.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3,5-dimethoxy-2-methylphenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy and methyl groups, and the hydroxyl proton. The predicted chemical shifts are influenced by the electron-donating effects of the methoxy and hydroxyl groups and the weakly electron-donating methyl group.
Table 1: Predicted ¹H NMR Spectral Data for 3,5-dimethoxy-2-methylphenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H4/H6) | 6.2 - 6.4 | Doublet | 2H |
| -OH | 4.5 - 5.5 | Singlet (broad) | 1H |
| -OCH₃ (C3/C5) | 3.7 - 3.9 | Singlet | 6H |
| -CH₃ (C2) | 2.1 - 2.3 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 3,5-dimethoxy-2-methylphenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OH) | 155 - 160 |
| C2 (C-CH₃) | 115 - 120 |
| C3/C5 (C-OCH₃) | 160 - 165 |
| C4/C6 (C-H) | 95 - 100 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 10 - 15 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for 3,5-dimethoxy-2-methylphenol, a standardized protocol should be followed. The choice of solvent and instrument parameters are critical for achieving optimal resolution and sensitivity.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity 3,5-dimethoxy-2-methylphenol.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding.[1][2]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
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Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
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Use a standard 90° pulse sequence.
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Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
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¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
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Employ proton decoupling to simplify the spectrum to singlets for each carbon.
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A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
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Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.
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Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
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Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Spectral Interpretation and Structural Assignment
A detailed analysis of the predicted spectra allows for the unambiguous assignment of each signal to the corresponding nucleus in the 3,5-dimethoxy-2-methylphenol molecule.
¹H NMR Spectrum Interpretation
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Aromatic Protons (H4/H6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to appear as a doublet in the most upfield region of the aromatic part of the spectrum (around 6.2-6.4 ppm) due to the strong shielding effect of the three electron-donating groups (two -OCH₃ and one -OH). The splitting pattern (doublet) would arise from coupling to each other (a small meta-coupling).
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Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to be a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
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Methoxy Protons (-OCH₃): The two methoxy groups at positions 3 and 5 are chemically equivalent and will therefore appear as a single, sharp singlet at around 3.7-3.9 ppm, integrating to six protons.
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Methyl Protons (-CH₃): The methyl group at position 2 will give rise to a sharp singlet at approximately 2.1-2.3 ppm, integrating to three protons.
¹³C NMR Spectrum Interpretation
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C3/C5 (C-OCH₃): These two carbons are expected to be the most downfield of the aromatic signals (160-165 ppm) due to the strong deshielding effect of the directly attached oxygen atoms of the methoxy groups.
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C1 (C-OH): The carbon bearing the hydroxyl group will also be significantly deshielded and is predicted to appear in the range of 155-160 ppm.
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C2 (C-CH₃): The carbon atom to which the methyl group is attached is predicted to have a chemical shift in the range of 115-120 ppm.
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C4/C6 (C-H): These two equivalent carbons are expected to be the most upfield of the aromatic signals (95-100 ppm) due to the shielding effects of the neighboring electron-donating groups.
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Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will appear as a single peak in the region of 55-60 ppm.
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Methyl Carbon (-CH₃): The carbon of the methyl group will be the most upfield signal in the spectrum, appearing around 10-15 ppm.
Visualization of Workflow and Molecular Structure
Visual aids are essential for understanding the experimental workflow and the relationship between the molecular structure and the NMR data.
Caption: Experimental workflow for the acquisition and analysis of NMR data.
Caption: Molecular structure of 3,5-dimethoxy-2-methylphenol with atom numbering.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3,5-dimethoxy-2-methylphenol. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently identify this compound and interpret experimentally obtained spectra. The detailed experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis, natural product chemistry, and drug development.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
